3-氧代异吲哚啉-1-羧酸

描述

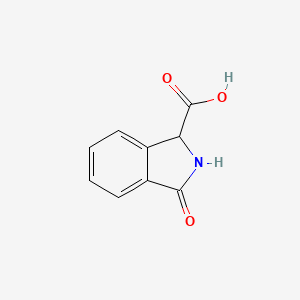

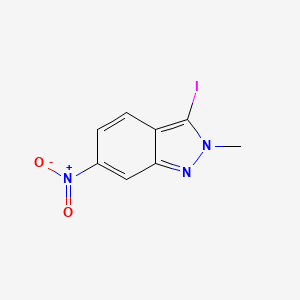

3-Oxoisoindoline-1-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It has a molecular weight of 177.16 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of 3-oxoisoindolines, including 3-Oxoisoindoline-1-carboxylic acid, can be achieved from 2-formylbenzoic acids, amines, and isocyanides using a Strecker approach with OSU-6 as the catalyst . The reaction can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis

3-Oxoisoindoline-1-carboxylic acid has been used in the synthesis of novel oxoisoindoline derivatives through Ugi reaction of 2-formylbenzoic acids, amines, and isocyanides . Some derivatives have shown good acetylcholinesterase inhibitory activity .Physical And Chemical Properties Analysis

3-Oxoisoindoline-1-carboxylic acid is a solid compound . It has a high GI absorption, is not a BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Kp (skin permeation) of -6.98 cm/s . Its water solubility is classified as very soluble .科学研究应用

合成技术和化学性质

使用 OSU-6 催化剂进行合成: 使用 OSU-6 催化剂(一种六方介孔二氧化硅)可以有效合成 3-氧代异吲哚啉-1-腈和羧酰胺。该方法因其高路易斯酸强度和稳健特性而引人注目,使得催化剂可以循环利用 (Nammalwar 等人,2015)。

面向多样性的合成方法: 利用硝基作为指导基团,已经开发了一种面向多样性的方法来形成 3-氧代异吲哚啉-1-羧酰胺衍生物。该方法突出了使用好氧氧化和高成键效率 (Balalaie 等人,2020)。

一锅合成方法: 已经开发出创新的 N-取代 3-氧代异吲哚啉-1-腈衍生物的一锅合成技术,展示了其简单性和环境友好性 (Hu 等人,2013)。

化学反应和性质

膦酰基官能化异吲哚啉酮: 已经探索了膦酰基官能化异吲哚啉酮的合成,重点介绍了无催化剂和温和条件的工艺。这些化合物对 HL-60 细胞系和枯草芽孢杆菌表现出中等活性 (Popovics-Tóth 等人,2021)。

手性与外消旋形式研究: 对 3-羟基-2-(1-氧代异吲哚啉-2-基)丁酸的手性和外消旋形式的研究提供了对氢键和分子相互作用的见解。这项研究提供了对这些化合物的结构差异和性质的更深入理解 (Gallagher 等人,2000)。

Ugi 反应和分子内环化: Ugi 四组分反应随后进行分子内环化,用于生成新型 3-氧代异吲哚啉-1-羧酰胺。该方法允许高通量并行溶液相组合化学,为药物化学领域做出贡献 (Trifilenkov 等人,2007)。

生物医学研究

乙酰胆碱酯酶抑制: 已经合成新型的氧代异吲哚啉衍生物并评估其乙酰胆碱酯酶抑制活性。这项研究对于理解这些化合物在治疗阿尔茨海默病等疾病中的潜在治疗应用具有重要意义 (Rayatzadeh 等人,2015)。

疼痛模型和钠通道阻滞剂: 3-氧代异吲哚啉-1-羧酰胺已被研究为电压门控钠通道 Na(V)1.7 的有效状态依赖性阻滞剂,这对于疼痛感觉至关重要。这项研究有助于开发新的止痛药 (Macsári 等人,2012)。

安全和危害

作用机制

Target of Action

The primary target of 3-Oxoisoindoline-1-carboxylic acid is the voltage-gated sodium channel NaV1.7 . This channel is a critical element in the control of electrical excitability of various cell types, including muscle and neuronal cells . It is mainly responsible for the rising phase of the action potential .

Mode of Action

3-Oxoisoindoline-1-carboxylic acid acts as a state-dependent blocker of the voltage-gated sodium channel NaV1.7 . This means that the compound interacts with its target when the channel is in a specific state, such as the open or inactivated state. This interaction results in the blocking of the channel, preventing the flow of sodium ions through the channel and thus inhibiting the generation of action potentials .

Biochemical Pathways

The action of 3-Oxoisoindoline-1-carboxylic acid on the NaV1.7 channel affects the neuronal signaling pathways . By blocking the NaV1.7 channel, the compound inhibits the generation of action potentials, which are essential for the transmission of signals in neurons . This can have downstream effects on various neuronal functions, including pain perception .

Result of Action

The result of the action of 3-Oxoisoindoline-1-carboxylic acid is the reduction of pain . By blocking the NaV1.7 channel, the compound inhibits the generation of action potentials in pain-sensing neurons, thereby reducing the perception of pain .

Action Environment

The action of 3-Oxoisoindoline-1-carboxylic acid can be influenced by various environmental factors For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its interaction with its target Additionally, the presence of other substances, such as proteins or lipids, can also affect the action of the compound.

属性

IUPAC Name |

3-oxo-1,2-dihydroisoindole-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-6-4-2-1-3-5(6)7(10-8)9(12)13/h1-4,7H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTFROOJKYYIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(NC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430750 | |

| Record name | 1H-Isoindole-1-carboxylic acid, 2,3-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxoisoindoline-1-carboxylic acid | |

CAS RN |

20361-09-5 | |

| Record name | 1H-Isoindole-1-carboxylic acid, 2,3-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B3049279.png)

![tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3049285.png)

![Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate](/img/structure/B3049288.png)

![Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride](/img/structure/B3049289.png)

![[1,1'-Biphenyl]-4-thiol, 4'-methyl-](/img/structure/B3049293.png)